molecular formula C20H22N6O4S B2843589 6-((5-((2-morpholino-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852047-40-6

6-((5-((2-morpholino-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2843589
CAS RN: 852047-40-6
M. Wt: 442.49
InChI Key: PSTLLQVZRPNGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((5-((2-morpholino-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H22N6O4S and its molecular weight is 442.49. The purity is usually 95%.
BenchChem offers high-quality 6-((5-((2-morpholino-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((5-((2-morpholino-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research has led to the synthesis of novel heterocyclic compounds, such as the one you're interested in, which are used in the development of anti-inflammatory and analgesic agents. One such study synthesized various compounds using a similar chemical structure, showing promising inhibitory activity on COX-2 selectivity, with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Development of New Heterocyclic Systems

Another research focused on developing new heterocyclic systems using similar structures, highlighting the potential of these compounds in various scientific applications, including medicinal chemistry (Karimian & Karimi, 2020).

Exploration of Structure-Property Relationships

Studies on compounds with similar structures have also explored their structure-property relationships, including their photophysical properties and potential in nonlinear optical applications (Tamer et al., 2017).

Potential in Polymerization and Supramolecular Assemblies

Research has also delved into the potential of similar structures in polymerization processes and the development of supramolecular assemblies. This includes the study of morpholine derivatives in ring-opening polymerization, offering insights into the synthesis of polymers with controlled properties (Dirauf, Bandelli, Weber, Görls, Gottschaldt, & Schubert, 2018).

properties

IUPAC Name

6-[[4-(3-methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c1-13-3-2-4-15(9-13)26-16(10-14-11-17(27)22-19(29)21-14)23-24-20(26)31-12-18(28)25-5-7-30-8-6-25/h2-4,9,11H,5-8,10,12H2,1H3,(H2,21,22,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTLLQVZRPNGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((5-((2-morpholino-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

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